1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride
CAS No.: 123733-63-1
Cat. No.: VC20861676
Molecular Formula: C14H23Cl3N2O
Molecular Weight: 341.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123733-63-1 |
|---|---|
| Molecular Formula | C14H23Cl3N2O |
| Molecular Weight | 341.7 g/mol |
| IUPAC Name | 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C14H21ClN2O.2ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;;/h2-3,5-6H,4,7-12H2,1H3;2*1H |
| Standard InChI Key | KQEUKQRNKBUFTF-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl.Cl |
| Canonical SMILES | COC1=CC=CC=C1[NH+]2CC[NH+](CC2)CCCCl.[Cl-].[Cl-] |
Introduction
Chemical Identity and Structure
| Identifier Type | Value |
|---|---|
| CAS Number | 123733-63-1, 21279-77-6 |
| Molecular Formula | C14H23Cl3N2O |
| Molecular Weight | 341.7 g/mol |
| Systematic Name | 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride |
| Synonyms | 1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine dihydrochloride; RARECHEM AH CK 0073; 1-(3-Chloropropyl)-4-(2-methoxyphenyl)-piperazine 2 HCl |
| Registry Numbers | MFCD00190241 |
The compound consists of a piperazine core with a 2-methoxyphenyl substituent at one nitrogen atom and a 3-chloropropyl chain at the other nitrogen, along with two hydrochloride salt groups . This structural arrangement contributes to its diverse chemical reactivity and applications in various fields.
Physical and Chemical Properties
The physical state of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is typically a crystalline solid at room temperature. As a dihydrochloride salt, it demonstrates enhanced stability and improved solubility characteristics compared to its free base form. The compound's physical and chemical properties make it suitable for various laboratory and industrial applications.
| Property | Description |
|---|---|
| Physical State | Crystalline solid |
| Solubility | Soluble in polar solvents including water, methanol, and dimethyl sulfoxide |
| Stability | Stable under normal laboratory conditions when stored properly |
| Melting Point | Data not available in search results |
| Appearance | White to off-white powder |
The presence of the methoxy group on the phenyl ring contributes to the electron-donating properties of the molecule, while the chlorine atom on the propyl chain provides sites for further chemical modifications.
Synthesis Methods
Laboratory Scale Synthesis
The synthesis of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride typically involves a nucleophilic substitution reaction between 1-(2-Methoxyphenyl)piperazine and 3-chloropropyl chloride. This reaction is conducted under carefully controlled conditions to ensure high yield and purity of the final product.
The detailed synthetic procedure generally follows these steps:
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Dissolution of 1-(2-Methoxyphenyl)piperazine in an appropriate organic solvent such as dichloromethane or chloroform
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Addition of 3-chloropropyl chloride to the reaction mixture
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Maintenance of reaction temperature between 0°C and room temperature
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Continuous stirring for several hours to ensure complete conversion
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Purification steps including extraction, washing, and recrystallization
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Conversion to the dihydrochloride salt using hydrogen chloride in an appropriate solvent
The reaction proceeds via nucleophilic attack by the secondary amine of the piperazine ring on the primary carbon atom of 3-chloropropyl chloride, with displacement of the chloride leaving group.
Industrial Production
In industrial settings, the production of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride employs optimized conditions to maximize yield and purity while minimizing waste and environmental impact. Industrial synthesis often utilizes:
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Continuous flow reactors that allow for better control of reaction parameters
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Automated process monitoring and control systems
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Scaled-up reaction vessels with improved mixing capabilities
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Efficient heat transfer systems to maintain optimal reaction temperatures
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Advanced purification methods such as automated chromatography or recrystallization systems
These industrial methods ensure consistent product quality and higher throughput compared to laboratory-scale synthesis, making the compound more accessible for research and commercial applications.
Chemical Reactions and Reactivity
Key Reaction Types
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride can participate in various chemical reactions due to its functional groups. The primary reaction sites include:
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The terminal chlorine atom on the propyl chain, which can undergo nucleophilic substitution reactions
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The piperazine nitrogen atoms, which can act as nucleophiles in their deprotonated form
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The methoxy group on the phenyl ring, which can be cleaved under specific conditions
These reaction sites enable the compound to be used as a versatile building block in the synthesis of more complex molecules with diverse applications.
Stability and Degradation
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Hydrolysis in strongly basic or acidic environments
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Oxidation when exposed to strong oxidizing agents
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Photodegradation when exposed to intense UV light
Proper storage in a cool, dry place, protected from light, and in sealed containers helps maintain the compound's integrity and extend its shelf life .
Applications in Research and Industry
Chemical Research Applications
In the field of chemistry, 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride serves as:
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A valuable building block for the synthesis of complex organic molecules
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A precursor in the development of novel pharmaceutical compounds
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A model compound for studying nucleophilic substitution reactions
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A standard in analytical chemistry for method development and validation
The compound's well-defined structure and reactivity make it an excellent tool for exploring various aspects of organic synthesis and reaction mechanisms.
Biological and Pharmaceutical Applications
The biological applications of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride stem from its structural features that enable interaction with various biological targets. The compound and its derivatives may exhibit:
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Potential activity at serotonin receptors, particularly in relation to neurological systems
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Possible applications in the development of novel therapeutic agents
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Utility as a pharmacological tool to study biological mechanisms
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Role as a precursor in the synthesis of bioactive compounds
The compound interacts with specific molecular targets within biological systems, potentially binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the application and biological context.
Industrial Applications
In addition to its research applications, 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride finds utility in various industrial processes:
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Production of pharmaceuticals and drug intermediates
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Development of agrochemicals and crop protection agents
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Manufacturing of specialty chemicals with specific functional properties
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Use as a reagent in quality control and analytical processes
These industrial applications leverage the compound's unique structure and reactivity to produce valuable end products for various sectors.
Mechanism of Action and Biological Activities
Molecular Interactions
The biological activity of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride and its derivatives often involves interaction with specific cellular receptors or enzymes. The piperazine moiety is known to confer affinity for various neuroreceptors, particularly those in the serotonergic system. The specific mechanisms may include:
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Binding to receptor proteins, potentially altering their conformation and function
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Modulation of enzyme activity through competitive or non-competitive interactions
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Influence on cell signaling pathways related to neurotransmitter systems
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Modification of membrane transport mechanisms
These molecular interactions form the basis for the compound's potential therapeutic applications and pharmacological effects.
Structure-Activity Relationships
The structure-activity relationships of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride and related compounds provide valuable insights for drug discovery and development. Key structural features that influence biological activity include:
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The methoxy substituent on the phenyl ring, which affects electron density and receptor binding
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The piperazine ring, which provides a rigid scaffold for presenting functional groups in specific spatial orientations
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The chloropropyl chain, which can influence lipophilicity and membrane permeability
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The salt form, which affects solubility and bioavailability
Understanding these relationships helps researchers design more effective derivatives with enhanced potency, selectivity, or safety profiles.
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